molecular formula C14H9F3N2S B2468529 3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile CAS No. 400751-63-5

3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile

Cat. No.: B2468529
CAS No.: 400751-63-5
M. Wt: 294.3
InChI Key: OOBUSBNDDQZYRZ-UHFFFAOYSA-N
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Description

3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile is a chemical compound with the molecular formula C14H9F3N2S. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethyl)thiophenol with 4-chlorobenzonitrile under basic conditions to form the intermediate 4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzonitrile. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile is unique due to the combination of the trifluoromethyl group, amino group, and benzenecarbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-4-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c15-14(16,17)10-2-1-3-11(7-10)20-13-5-4-9(8-18)6-12(13)19/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBUSBNDDQZYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C#N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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